molecular formula C10H10N4O4 B146762 N,N/'-Dimethyl-N,N/'-dinitrosoterephthalamide CAS No. 133-55-1

N,N/'-Dimethyl-N,N/'-dinitrosoterephthalamide

Cat. No.: B146762
CAS No.: 133-55-1
M. Wt: 250.21 g/mol
InChI Key: CQSQUYVFNGIECQ-UHFFFAOYSA-N
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Description

N,N’-Dimethyl-N,N’-dinitrosoterephthalamide is an organic compound with the molecular formula C10H10N4O4 and a molecular weight of 250.21 g/mol It is known for its unique chemical structure, which includes two nitroso groups attached to a terephthalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dimethyl-N,N’-dinitrosoterephthalamide can be synthesized through the reaction of terephthalic acid with nitrous acid and dimethylamine . The reaction typically involves the following steps:

    Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid.

    Reaction with Terephthalic Acid: Terephthalic acid is then reacted with the freshly prepared nitrous acid and dimethylamine under controlled conditions to form N,N’-Dimethyl-N,N’-dinitrosoterephthalamide.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for N,N’-Dimethyl-N,N’-dinitrosoterephthalamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-N,N’-dinitrosoterephthalamide undergoes various chemical reactions, including:

    Oxidation: The nitroso groups can be oxidized to form nitro groups.

    Reduction: The compound can be reduced to form amines.

    Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of N,N’-Dimethyl-N,N’-dinitroterephthalamide.

    Reduction: Formation of N,N’-Dimethylterephthalamide.

    Substitution: Formation of various substituted terephthalamides depending on the nucleophile used.

Scientific Research Applications

N,N’-Dimethyl-N,N’-dinitrosoterephthalamide has a wide range of applications in scientific research:

    Chemistry: Used as a nitrosating agent in the synthesis of heterocyclic compounds and other organic molecules.

    Biology: Employed in studies involving nitric oxide release and its effects on biological systems.

    Medicine: Investigated for its potential use in drug development and as a biochemical reagent.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The primary mechanism of action of N,N’-Dimethyl-N,N’-dinitrosoterephthalamide involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The compound’s nitroso groups are responsible for the controlled release of NO, which can then interact with molecular targets and pathways in biological systems.

Comparison with Similar Compounds

N,N’-Dimethyl-N,N’-dinitrosoterephthalamide can be compared with other nitroso compounds and terephthalamide derivatives :

    N,N’-Dimethylterephthalamide: Lacks the nitroso groups and does not release nitric oxide.

    N,N’-Dinitrosoterephthalamide: Similar structure but without the dimethyl groups, leading to different reactivity and applications.

    N,N’-Dimethyl-N,N’-dinitrosoisophthalamide: An isomer with different spatial arrangement, affecting its chemical properties and uses.

These comparisons highlight the unique features of N,N’-Dimethyl-N,N’-dinitrosoterephthalamide, particularly its ability to release nitric oxide and its versatility in various chemical reactions.

Properties

IUPAC Name

1-N,4-N-dimethyl-1-N,4-N-dinitrosobenzene-1,4-dicarboxamide
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InChI

InChI=1S/C10H10N4O4/c1-13(11-17)9(15)7-3-5-8(6-4-7)10(16)14(2)12-18/h3-6H,1-2H3
Source PubChem
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InChI Key

CQSQUYVFNGIECQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)C(=O)N(C)N=O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4
Record name N,N'-DINITROSO-N,N'-DIMETHYL TEREPHTHALAMIDE
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DSSTOX Substance ID

DTXSID8059635
Record name N,N'-Dimethyl-N,N'-dinitroso-1,4-benzenedicarboxamide
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Molecular Weight

250.21 g/mol
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CAS No.

133-55-1
Record name N,N'-DINITROSO-N,N'-DIMETHYL TEREPHTHALAMIDE
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Record name N,N′-Dimethyl-N,N′-dinitrosoterephthalamide
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Record name 1,4-Benzenedicarboxamide, N1,N4-dimethyl-N1,N4-dinitroso-
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Record name N,N'-DIMETHYL-N,N'-DINITROSOTEREPHTHALAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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